molecular formula C19H30N2 B1306304 (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine CAS No. 436811-32-4

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine

Cat. No.: B1306304
CAS No.: 436811-32-4
M. Wt: 286.5 g/mol
InChI Key: HOFFNRHAINUGIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine typically involves the reaction of 1,2,5-trimethylpiperidine with phenethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine, also known by its CAS number 436811-32-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound involves several steps typically associated with piperidine derivatives. The process generally includes:

  • Formation of Piperidine Ring : Starting from commercially available precursors, the piperidine ring is constructed through cyclization reactions.
  • Allylation : The introduction of the allyl group at the 4-position is achieved through nucleophilic substitution reactions.
  • Phenethylamine Coupling : Finally, the phenethylamine moiety is attached to the piperidine core via amine coupling techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. While specific data on this compound may be limited, related piperidine derivatives have shown promising pharmacological effects.

1. Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. Studies have indicated that compounds with similar structures can act as:

  • Dopamine Receptor Agonists : Modulating dopamine pathways which are crucial in treating disorders like Parkinson's disease and schizophrenia.
  • Serotonin Reuptake Inhibitors : Potentially beneficial in managing depression and anxiety disorders.

2. Antioxidant Activity

Research has suggested that certain piperidine-based compounds exhibit antioxidant properties. This activity may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

3. Antimicrobial Properties

There is evidence that piperidine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes them candidates for further exploration as therapeutic agents in infectious diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Study ReferenceCompound StudiedBiological ActivityKey Findings
Piperidine AnalogAntidepressantShowed significant improvement in depressive symptoms in animal models.
NHE InhibitorCardiovascularPotent inhibition of sodium hydrogen exchanger with favorable pharmacokinetics.
Serotonin AgonistNeuropharmacologicalEnhanced serotonin levels leading to improved mood and anxiety reduction.

Pharmacokinetics

Although specific pharmacokinetic data for this compound are scarce, insights can be drawn from related compounds:

  • Bioavailability : Many piperidine derivatives show moderate to high bioavailability when administered orally.
  • Half-life : The half-life varies but often falls within a range conducive to therapeutic use without frequent dosing.

Properties

IUPAC Name

1,2,5-trimethyl-N-(2-phenylethyl)-4-prop-2-enylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-5-12-19(14-17(3)21(4)15-16(19)2)20-13-11-18-9-7-6-8-10-18/h5-10,16-17,20H,1,11-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFFNRHAINUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389915
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-32-4
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(2-propen-1-yl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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